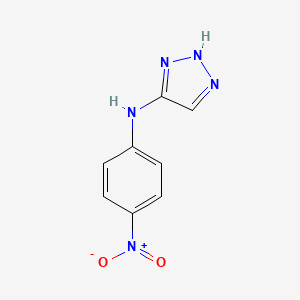

N-(4-nitrophenyl)-2H-triazol-4-amine

Description

Properties

CAS No. |

76109-76-7 |

|---|---|

Molecular Formula |

C8H7N5O2 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-2H-triazol-4-amine |

InChI |

InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)10-8-5-9-12-11-8/h1-5H,(H2,9,10,11,12) |

InChI Key |

XOCXVGWAGIHELG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

The following table summarizes key structural analogs and their properties based on the evidence:

Physicochemical Properties

- Electronic Effects : The para-nitro group in the target compound is a stronger electron-withdrawing group than ortho-nitro () or chloro substituents (), affecting charge distribution and binding affinity.

- Solubility : Triazoles, with more nitrogen atoms, may exhibit higher water solubility than thiazoles or thiadiazoles, though lipophilicity can vary with substituents (e.g., allyl in increases hydrophobicity) .

Q & A

Q. What are the standard synthetic routes for N-(4-nitrophenyl)-2H-triazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 4-nitrophenyl isothiocyanate with a triazole precursor under basic conditions. For example, ethanol with catalytic HCl can facilitate the formation of the triazole ring, as seen in analogous syntheses of nitroaryl-triazole derivatives . Optimization includes:

- Temperature : Room temperature to 80°C, depending on precursor stability.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Acidic or basic conditions to accelerate cyclization.

Characterization of intermediates via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques is used:

Q. How does the nitro group influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing nitro group (-NO₂) enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the para position. Stability studies under varying pH and temperature show:

- Acidic conditions : Protonation of the triazole ring may lead to decomposition.

- UV light exposure : Nitro groups can undergo photoreduction, requiring storage in amber vials .

Reactivity assays (e.g., with thiols or amines) quantify kinetic stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement of this compound?

- Methodological Answer : Use SHELXL for high-resolution refinement:

- Twinning : Apply TWIN/BASF commands to model twin domains.

- Disordered moieties : Restrain bond distances/angles (DELU/SIMU) for nitro or triazole groups.

- Validation : Check R-factor convergence and Fo-Fc maps for residual electron density .

Comparative analysis with ORTEP-III visualizes molecular geometry and validates hydrogen-bonding networks .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

- Enzyme source : Use recombinant proteins to minimize batch variability.

- Control inhibitors : Include reference compounds (e.g., triazole-based inhibitors) for activity benchmarking .

- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility.

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding thermodynamics .

Q. How can nonlinear optical (NLO) properties of this compound be experimentally quantified?

- Methodological Answer : The nitro group and π-conjugated triazole ring enhance hyperpolarizability. Methods include:

Q. What computational approaches predict intermolecular interactions in cocrystals or salts of this compound?

- Methodological Answer : Use Mercury CSD software to analyze packing motifs:

- Hydrogen-bond propensity : Calculate likelihood of N-H···O (nitro) or C-H···N (triazole) interactions.

- π-Stacking analysis : Assess face-to-face distances (3.3–3.8 Å) between aromatic rings.

Pair distribution function (PDF) analysis complements XRD for amorphous or nanocrystalline phases .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

- Methodological Answer : Variability may stem from bacterial strain differences or compound purity. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.